N-(2,1,3-benzothiadiazol-5-yl)-2-(quinazolin-4-ylsulfanyl)acetamide
Description
N-(2,1,3-benzothiadiazol-5-yl)-2-(quinazolin-4-ylsulfanyl)acetamide is a complex organic compound that features both benzothiadiazole and quinazoline moieties These structural motifs are often found in compounds with significant biological and chemical activities
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-quinazolin-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5OS2/c22-15(19-10-5-6-13-14(7-10)21-24-20-13)8-23-16-11-3-1-2-4-12(11)17-9-18-16/h1-7,9H,8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRQCPYLUZRZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiadiazole Moiety: Starting from a suitable precursor, such as 2-aminobenzenethiol, which undergoes cyclization with a nitrating agent to form the benzothiadiazole ring.
Quinazoline Synthesis: The quinazoline ring can be synthesized from anthranilic acid derivatives through cyclization reactions.
Coupling Reaction: The final step involves coupling the benzothiadiazole and quinazoline moieties through a sulfanyl linkage, often using reagents like thionyl chloride and subsequent amide formation.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-2-(quinazolin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: Reduction of the nitro groups (if present) to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2,1,3-benzothiadiazol-5-yl)-2-(quinazolin-4-ylsulfanyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural motifs are often found in molecules with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(quinazolin-4-ylsulfanyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole structures, often used in materials science and medicinal chemistry.
Quinazoline Derivatives: Molecules containing the quinazoline ring, known for their biological activities.
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-2-(quinazolin-4-ylsulfanyl)acetamide stands out due to the combination of both benzothiadiazole and quinazoline moieties, which may confer unique properties and applications not found in compounds containing only one of these structures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
